SAH-d4

LC-MS/MS quantification Stable isotope dilution Methylation metabolomics

SAH-d4 is a stable isotope-labeled internal standard (SIL-IS) containing four deuterium atoms at the homocysteine 3,3',4,4' positions. The +4 Da mass shift enables baseline resolution from endogenous SAH while preserving identical chromatographic retention and ionization efficiency, delivering reliable matrix effect correction unattainable with unlabeled or non-isotopic internal standards. Optimized for LC-MS/MS quantification of SAH in plasma, serum, tissue homogenates, and cell lysates. Essential for calculating the SAM/SAH methylation index—a critical biomarker in epigenetic, cardiovascular, and cancer research—and for determining methyltransferase kinetics (Km, Vmax, Ki) in inhibitor screening assays.

Molecular Formula C14H20N6O5S
Molecular Weight 388.44 g/mol
Cat. No. B10767516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAH-d4
Molecular FormulaC14H20N6O5S
Molecular Weight388.44 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2
InChIKeyZJUKTBDSGOFHSH-SOYVWYSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAH-d4 as a Deuterated Internal Standard for Methylation Research and LC-MS/MS Quantification


S-Adenosylhomocysteine-d4 (SAH-d4) is a stable isotope-labeled analog of SAH containing four deuterium atoms at the 3, 3', 4, and 4' positions of the homocysteine moiety . It is intended for use as an internal standard for the quantification of SAH by GC-MS or LC-MS [1]. SAH itself is the demethylated product of S-adenosylmethionine (SAM)-dependent methyltransferase reactions and acts as a potent feedback inhibitor of these enzymes [2]. The deuterated form enables precise correction for matrix effects and ionization variability in complex biological samples without altering the compound's native biochemical recognition properties [1].

Why Non-Deuterated SAH Cannot Substitute for SAH-d4 in Quantitative Methylation Analysis


In LC-MS/MS quantification of SAH from biological matrices such as plasma, tissue homogenates, or cell lysates, the use of non-deuterated SAH as an internal standard fails to correct for matrix-induced ion suppression or enhancement [1]. Unlabeled SAH co-elutes with and is spectrally indistinguishable from endogenous analyte, precluding accurate baseline resolution and introducing systematic quantification error. Stable isotope-labeled internal standards such as SAH-d4 exhibit near-identical chromatographic retention and ionization efficiency to the analyte while being distinguishable by mass shift (+4 Da), enabling reliable matrix effect correction [2]. Alternative internal standards lacking structural identity (e.g., structural analogs or non-isotopic compounds) may exhibit differential extraction recovery or ionization behavior, yielding inaccurate normalization [1].

Quantitative Evidence for SAH-d4 Selection: Comparative Data Versus Unlabeled SAH and Methyltransferase Inhibitor Analogs


Mass Spectral Differentiation: SAH-d4 (+4 Da) Versus Unlabeled SAH for Internal Standard Quantification

SAH-d4 incorporates four deuterium atoms at the 3, 3', 4, and 4' positions of the homocysteine moiety, producing a mass shift of +4 Da relative to unlabeled SAH . This mass difference enables baseline-resolved detection in MS/MS without spectral overlap between endogenous analyte and internal standard. In contrast, unlabeled SAH used as an internal standard cannot be distinguished from endogenous SAH in the same sample, rendering accurate quantification impossible in biological matrices [1].

LC-MS/MS quantification Stable isotope dilution Methylation metabolomics

Matrix Effect Correction: Stable Isotope-Labeled Internal Standard (SIL-IS) Performance Versus Structural Analog Approach

Stable isotope-labeled internal standards (SIL-IS) such as SAH-d4 co-elute with the target analyte and exhibit nearly identical ionization efficiency and extraction recovery, enabling effective correction for matrix-induced ion suppression or enhancement in LC-MS/MS assays [1]. In contrast, structural analogs used as internal standards may exhibit differential chromatographic retention and matrix-dependent ionization behavior, leading to inaccurate normalization and quantification bias [2]. This is a class-level principle widely validated across metabolomics applications, where SIL-IS is considered the gold-standard approach for quantitative accuracy [1].

Matrix effect Ion suppression Quantitative bioanalysis

Methyltransferase Inhibitory Activity: SAH (Parent Compound) Ki and IC50 Values Compared to Sinefungin

The parent compound SAH acts as a competitive product inhibitor of methyltransferases. For the METTL3-METTL14 heterodimer complex, SAH demonstrates an IC50 of 0.9 ± 0.1 μM [1]. In bacterial DNA cytosine-5-methyltransferase assays, SAH exhibits a Ki of 14.2 μM [2]. For comparison, sinefungin, a potent SAM-analog methyltransferase inhibitor, exhibits a KD of 0.34 μM against M.TaqI DNA methyltransferase [3]. SAH-d4 is intended as an internal standard for quantification, not as an inhibitor; these activity data characterize the target analyte's biological role but do not represent direct activity measurements of SAH-d4 itself.

Methyltransferase inhibition Competitive inhibition Enzyme kinetics

Deuterium-Induced Stability Enhancement: Reduced Hydrogen Exchange and Metabolic Isotope Effects

The incorporation of deuterium at the 3, 3', 4, and 4' positions of SAH-d4 enhances molecular stability by reducing hydrogen exchange with aqueous environments, a property particularly beneficial for long-term in vitro studies and storage . Deuteration at non-labile positions can also introduce primary kinetic isotope effects that slow metabolic transformations when the C-D bond cleavage becomes rate-limiting, a principle applied broadly in deuterated drug development to improve pharmacokinetic profiles [1]. No direct comparative stability data for SAH-d4 versus SAH in specific assay conditions were identified in the available literature; this represents class-level inference based on deuterium isotope effects.

Deuterium kinetic isotope effect Metabolic stability Hydrogen-deuterium exchange

Recommended Application Scenarios for SAH-d4 Based on Quantitative Evidence


LC-MS/MS Quantification of SAH in Biological Matrices for Methylation Index Calculation

SAH-d4 is optimal for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays quantifying SAH in plasma, serum, tissue homogenates, or cell lysates [1]. The +4 Da mass shift enables accurate baseline separation from endogenous SAH, while co-elution ensures effective correction for matrix effects, enabling precise calculation of the SAM/SAH ratio (methylation index)—a critical biomarker in epigenetic, cardiovascular, and cancer research [2].

Enzymatic Methyltransferase Assays Requiring Internal Standard Calibration

In in vitro methyltransferase activity assays where SAH is generated as the reaction product, SAH-d4 can be spiked as an internal standard post-reaction to enable absolute quantification of SAH production [1]. This approach supports accurate kinetic parameter determination (Km, Vmax, Ki) for methyltransferases and facilitates high-throughput screening of methyltransferase inhibitors where SAH accumulation is the readout [1].

Metabolomics Studies of One-Carbon Metabolism and Transsulfuration Pathways

SAH-d4 serves as a critical SIL-IS in targeted metabolomics panels profiling one-carbon cycle metabolites (SAM, SAH, methionine, homocysteine) [1]. Its use enables accurate quantification of SAH across diverse biological contexts, including studies of hepatic steatosis, cancer metabolism, and neurodegenerative disease models where dysregulated methylation flux is implicated [2].

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